2-fluoro-N-methyl-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

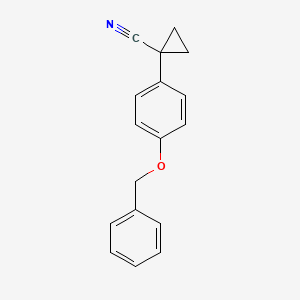

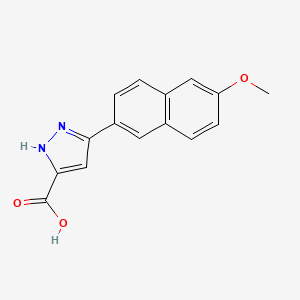

2-fluoro-N-methyl-5-nitrobenzamide is a chemical compound with the CAS Number: 136146-83-3 . It has a molecular weight of 198.15 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7FN2O3/c1-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,1H3,(H,10,12) . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that aromatic nitration processes are fast and highly exothermic .Scientific Research Applications

Synthesis Approaches

The synthesis of related compounds, such as 4-amino-2-fluoro-N-methyl-benzamide, involves the oxidation of 2-fluoro-4-nitrotoluene followed by chlorination, amination, and subsequent hydrogenation, yielding high product yields (Xu, Xu, & Zhu, 2013). Another synthesis pathway involves the creation of androgen receptor antagonists starting from 2-fluoro-1-methyl-4-nitro-benzoic acid via a series of chemical transformations (Li Zhi-yu, 2012).

Chemical Reactivity and Distinctions

The structural isomers of similar compounds exhibit unique fluorescence emissions upon interaction with various metal ions, enabling selective detection and discrimination of these ions (Phukan, Goswami, & Baruah, 2015).

Applications in Materials Science

Development of Fluorescent Materials

The investigation of medium strong hydrogen bonds in 2-hydroxy-5-nitrobenzamide through infrared spectroscopy and molecular dynamics simulation has implications for the development of materials with specific optical properties (Brela et al., 2012).

Catalysis and Synthesis of Complex Molecules

Research into the tandem SN2-SNAr reaction sequence for synthesizing highly functionalized 4H-1-benzopyrans indicates potential applications in the synthesis of complex organic molecules, with implications for materials science and medicinal chemistry (Bunce, Rogers, Nago, & Bryant, 2008).

Biomedical Research

Antimicrobial Activity

Novel nitrobenzamide derivatives have been synthesized and shown to possess considerable in vitro antitubercular activity, suggesting potential applications in developing new antimicrobial agents (Wang et al., 2019).

Optical Imaging and Drug Delivery

Studies on the photoregulated release of anticancer drugs from gold nanoparticles and the development of near-infrared fluorescent deoxyglucose analogues for tumor imaging highlight the potential of 2-fluoro-N-methyl-5-nitrobenzamide derivatives in biomedical imaging and targeted drug delivery systems (Agasti et al., 2009); (Cheng et al., 2006).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

2-fluoro-N-methyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSVAMSQRNPSRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655944 |

Source

|

| Record name | 2-Fluoro-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136146-83-3 |

Source

|

| Record name | 2-Fluoro-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)

![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)

![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)